Gdc-0084 - 1382979-44-3

Gdc-0084

Catalog Number: EVT-269053
CAS Number: 1382979-44-3
Molecular Formula: C18H22N8O2
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GDC-0084 is a potent, oral, and selective small molecule inhibitor designed for the treatment of central nervous system (CNS) tumors. [, ] It specifically targets class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of the PI3K/Akt/mTOR signaling pathway often dysregulated in various cancers. [, , , , , ] GDC-0084 demonstrates efficacy in preclinical models of glioblastoma, diffuse intrinsic pontine glioma (DIPG), and breast cancer brain metastases, highlighting its potential as a therapeutic agent for these challenging cancers. [, , , , , ]

Synthesis Analysis

An improved, efficient synthesis method for GDC-0084 significantly reduces the process mass intensity (PMI). [] Key features of this synthesis include:

This optimized process yields GDC-0084 with minimal impurities and residual metals, ensuring product quality and safety. []

Molecular Structure Analysis

While a specific molecular structure diagram is not provided in the papers, GDC-0084's chemical name is 5-(6,6-dimethyl-4-morpholino-8,9-dihydro-6H-[1,4]oxazino[4,3-e]purin-2-yl)pyrimidin-2-amine. [] This detailed nomenclature allows for the construction of the molecule's structure using chemical drawing software.

Mechanism of Action

GDC-0084 exerts its anti-tumor effects by directly inhibiting both PI3K and mTOR, two crucial kinases within the PI3K/Akt/mTOR pathway. [, , ] This pathway regulates various cellular processes, including cell growth, proliferation, survival, and metabolism, which are frequently dysregulated in cancers like GBM and DIPG. [, , , , , , ]

By inhibiting PI3K, GDC-0084 prevents the phosphorylation of Akt, a key downstream effector of PI3K. [, , ] This blockade disrupts the signaling cascade, leading to a decrease in cell proliferation, induction of apoptosis, and inhibition of tumor growth. [, , , ] Furthermore, GDC-0084's inhibitory action on mTOR further disrupts downstream signaling, contributing to its anti-tumor effects. [, , , ]

This dual inhibition mechanism makes GDC-0084 a promising therapeutic agent for tumors with activating PI3K mutations or those reliant on the PI3K/Akt/mTOR pathway for survival and growth. [, , , ]

Physical and Chemical Properties Analysis

A key physical property of GDC-0084 is its ability to cross the blood-brain barrier (BBB), a significant challenge for many CNS drugs. [, , , , , , ] This characteristic is crucial for its efficacy in treating brain tumors.

Applications
  • Glioblastoma (GBM): GDC-0084 demonstrated promising preclinical activity in GBM models, effectively inhibiting tumor growth and extending survival. [, , ] Clinical trials investigating its efficacy in patients with recurrent and newly diagnosed GBM are ongoing. [, , , , , , , ]

  • Diffuse Intrinsic Pontine Glioma (DIPG): GDC-0084 exhibits potent in vitro and in vivo activity against DIPG, particularly those harboring H3K27M mutations and PI3K pathway alterations. [, , ] Ongoing clinical trials are exploring its safety and efficacy in children with newly diagnosed DIPG. [, , ]

  • Breast Cancer Brain Metastases: GDC-0084 shows promise in treating HER2-positive breast cancer brain metastases, especially those resistant to trastuzumab. [, , ] It effectively inhibits tumor growth in preclinical models and is currently being investigated in combination with trastuzumab in clinical trials. [, , ]

  • Other Solid Tumor Brain Metastases: GDC-0084's ability to cross the BBB makes it a potential treatment option for various solid tumor brain metastases. [, ] A clinical trial is underway to assess its safety and efficacy in combination with radiation therapy for patients with PIK3CA-mutated solid tumor brain or leptomeningeal metastases. [, ]

  • Understanding Drug Resistance Mechanisms: Research using GDC-0084 as a tool is elucidating resistance mechanisms in DIPG. Studies have identified compensatory activation of the protein kinase C (PKC) pathway upon PI3K inhibition, suggesting potential combination therapies with PKC inhibitors to overcome resistance. []

Future Directions
  • Optimization of Combination Therapies: Identifying synergistic drug combinations with GDC-0084, such as combining it with other targeted therapies or immunotherapies, could further enhance its efficacy and potentially overcome resistance mechanisms. [, , ]

  • Biomarker-Driven Patient Selection: Developing and validating predictive biomarkers for GDC-0084 response will be crucial for selecting patients most likely to benefit from treatment and personalizing therapeutic approaches. [, , ]

  • Overcoming Drug Resistance: Further investigation into mechanisms of resistance to GDC-0084, such as compensatory pathway activation or mutations in target genes, is vital to develop strategies to overcome resistance and improve treatment outcomes. []

  • Expansion to Other Cancer Types: Given GDC-0084's efficacy in different tumor types driven by PI3K/Akt/mTOR signaling, exploring its potential in other cancers with similar pathway activation could expand its therapeutic reach. [, ]

Arsenic Trioxide (ATO)

Compound Description: Arsenic trioxide (ATO) is a small molecule that induces tumor cell death by promoting the degradation of the promyelocytic leukemia protein (PML) [].

Relevance: ATO has demonstrated synergistic antitumor activity with GDC-0084 in preclinical models of glioblastoma, particularly in glioblastoma stem cells resistant to GDC-0084 monotherapy []. This synergistic effect warrants further clinical investigation.

Rapamycin

Compound Description: Rapamycin is a well-known inhibitor of the mTORC1 complex, a downstream component of the PI3K/AKT/mTOR pathway [].

Relevance: In studies comparing the efficacy of different inhibitors, GDC-0084 demonstrated significantly greater cytotoxicity than rapamycin against diffuse intrinsic pontine glioma (DIPG) cell lines []. This suggests that directly inhibiting PI3K, as GDC-0084 does, might be a more effective therapeutic strategy for DIPG compared to targeting downstream mTORC1.

Vandetanib

Compound Description: Vandetanib is a multi-targeted tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET tyrosine kinase [].

Relevance: Vandetanib exhibited synergistic antitumor activity when combined with GDC-0084 in preclinical models of DIPG []. This synergy suggests a potential for combination therapy, but further investigation is needed.

TG02

Compound Description: TG02 is a small molecule inhibitor with both transcriptional and metabolic inhibitory effects [].

Relevance: Preclinical studies revealed that TG02 significantly enhances the antitumor activity of GDC-0084 against recurrent glioblastoma []. This synergistic effect, coupled with the favorable safety profiles and blood-brain barrier penetration of both agents, makes the combination of TG02 and GDC-0084 a promising therapeutic strategy for recurrent glioblastoma.

Disulfiram

Compound Description: Disulfiram is a drug primarily known for its use in treating alcohol use disorder, but it has also demonstrated anti-cancer activity, particularly as an inhibitor of aldehyde dehydrogenase (ALDH) [].

Trastuzumab

Compound Description: Trastuzumab is a monoclonal antibody that specifically targets the human epidermal growth factor receptor 2 (HER2) and is used in the treatment of HER2-positive breast cancer [, , ].

Relevance: In the context of HER2-positive breast cancer brain metastases (BCBM), combining GDC-0084 with trastuzumab is being explored as a potential therapeutic strategy [, , ]. This is based on preclinical findings suggesting that inhibiting PI3K/mTOR signaling with GDC-0084 might overcome trastuzumab resistance often associated with PI3K pathway activation in BCBM.

Midostaurin

Compound Description: Midostaurin is a multi-target protein kinase inhibitor that is FDA-approved for treating acute myeloid leukemia. It exhibits inhibitory activity against various kinases, including protein kinase C (PKC) isoforms [].

Relevance: Midostaurin was identified as a potential synergistic agent with GDC-0084 in preclinical studies on DIPG []. This synergistic effect stems from midostaurin's ability to counteract the compensatory activation of PKC signaling observed following PI3K inhibition by GDC-0084.

Enzastaurin

Compound Description: Enzastaurin is a small molecule inhibitor that selectively targets PKCβ and demonstrates blood-brain barrier permeability, making it a potential candidate for treating brain tumors [].

Relevance: Similar to midostaurin, enzastaurin has shown synergistic effects when combined with GDC-0084 in preclinical DIPG models []. This synergy arises from enzastaurin's ability to block PKC signaling, which is activated as a compensatory mechanism upon PI3K inhibition by GDC-0084.

Properties

CAS Number

1382979-44-3

Product Name

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine

IUPAC Name

5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine

Molecular Formula

C18H22N8O2

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C18H22N8O2/c1-18(2)16-22-12-14(25-3-6-27-7-4-25)23-13(11-9-20-17(19)21-10-11)24-15(12)26(16)5-8-28-18/h9-10H,3-8H2,1-2H3,(H2,19,20,21)

InChI Key

LGWACEZVCMBSKW-UHFFFAOYSA-N

SMILES

CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C

Solubility

Soluble in DMSO, not in water

Synonyms

RG7666; RG-7666; RG 7666; GDC-0084; GDC0084; GDC 0084; Paxalisib

Canonical SMILES

CC1(C2=NC3=C(N2CCO1)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.